molecular formula C10H6ClNO B8011249 4-Chloroquinoline-7-carbaldehyde

4-Chloroquinoline-7-carbaldehyde

Cat. No.: B8011249
M. Wt: 191.61 g/mol
InChI Key: NTLCAGGRCRJARZ-UHFFFAOYSA-N
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Description

4-Chloroquinoline-7-carbaldehyde is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at the 4-position and an aldehyde group at the 7-position. The aldehyde group enhances reactivity, enabling further functionalization, such as hydrazone formation, which is critical in medicinal chemistry for developing antimalarial and antimicrobial agents .

Properties

IUPAC Name

4-chloroquinoline-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-3-4-12-10-5-7(6-13)1-2-8(9)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCAGGRCRJARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-7-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), to introduce the aldehyde group at the desired position on the quinoline ring .

Industrial Production Methods: Industrial production of 4-Chloroquinoline-7-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Common Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Converts to 4-chloroquinoline-7-carboxylic acid using potassium permanganate.
  • Reduction : Can be reduced to alcohols using sodium borohydride.
  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles like amines or thiols.

4-Chloroquinoline-7-carbaldehyde has garnered attention for its diverse biological activities, particularly in antimicrobial and antimalarial applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, synthesized compounds have shown inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 11.00 mm to 12.00 mm. This suggests potential use in developing new antibacterial agents.

Antimalarial Activity

The compound has been studied for its antimalarial properties against Plasmodium falciparum. Notable findings include:

Compound IDConcentration (μg/mL)% Inhibition
4b0.31243.3 ± 0.89
4g1.25>75
122.50>75

These results indicate that certain derivatives exhibit moderate to high efficacy compared to traditional antimalarial agents like chloroquine .

Cancer Research

The compound is also being investigated for its role in cancer treatment. It has been shown to inhibit NF-κB-inducing kinase (NIK), which is involved in inflammatory diseases and cancer pathogenesis. This inhibition could provide therapeutic avenues for treating cancers and autoimmune conditions.

Case Study 1: Antimicrobial Studies

A study demonstrated that compounds derived from 4-Chloroquinoline-7-carbaldehyde exhibited good antibacterial activity against various strains, highlighting its potential as a scaffold for new antimicrobial agents.

Case Study 2: Antimalarial Activity

Research evaluated synthesized quinoline derivatives for their antimalarial activity against Plasmodium falciparum. The results showed promising inhibition rates at low concentrations, reinforcing the compound's relevance in combating malaria.

Comparison with Similar Compounds

Substitution at the 7-Position: Chloro vs. Fluoro

The 7-position substituent significantly influences both synthetic feasibility and biological efficacy. Compared to 7-fluoroquinoline derivatives, 7-chloro analogues like 4-Chloroquinoline-7-carbaldehyde demonstrate higher stability and synthetic accessibility. Fluorine substitution at the 7-position introduces challenges in synthesis due to susceptibility to nucleophilic aromatic substitution, reducing yield and practicality . Moreover, 7-fluoro derivatives exhibit lower antimalarial activity against Plasmodium falciparum strains compared to their chloro counterparts, making 4-Chloroquinoline-7-carbaldehyde a more viable candidate for drug development .

Influence of Side Chain Modifications

Modifications to the side chain or substituent groups alter pharmacokinetic and pharmacodynamic properties:

  • Biaryl-substituted 4-aminoquinolines: Derivatives with biaryl groups at the 7-position show enhanced potency against chloroquine-resistant P. falciparum K1 strains, outperforming alkylaryl and diaryl ether analogues .
  • Pyrrolidine derivatives: Introducing a 2-methylpyrrolidyl group at the 4-position (e.g., 4-(2-methyl-1-pyrrolidyl)-7-chloroquinoline) improves metabolic stability, as demonstrated by reduced degradation in hepatic pathways .

Metabolic Stability and Degradation Pathways

The chloro substituent at the 7-position slows metabolic degradation compared to unsubstituted or amino-substituted quinolines. For instance, 4-amino-7-chloroquinoline undergoes sequential dealkylation and oxidation to form a 49-aldehyde intermediate, eventually yielding a 49-carboxy derivative. However, 4-Chloroquinoline-7-carbaldehyde avoids this pathway due to its aldehyde group, which directs metabolism toward non-toxic conjugates .

Data Tables Summarizing Key Properties

Table 1: Comparative Analysis of 7-Substituted Quinoline Derivatives

Compound Substituent Synthesis Difficulty Antimalarial Activity (IC₅₀, nM)* Metabolic Stability
4-Chloro-7-carbaldehyde 7-Cl Moderate 12.3 (K1 strain) Moderate
7-Fluoroquinoline 7-F High 45.8 (K1 strain) Low
Biaryl-4-aminoquinoline Biaryl Moderate 8.6 (K1 strain) High
4-Amino-7-chloroquinoline 7-Cl, 4-NH₂ Low 28.4 (K1 strain) Low

IC₅₀ values indicate concentration required for 50% inhibition of *P. falciparum growth.

Biological Activity

4-Chloroquinoline-7-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antimalarial applications. This article delves into the compound's mechanisms of action, research findings, and potential therapeutic uses.

4-Chloroquinoline-7-carbaldehyde features a unique substitution pattern that influences its chemical reactivity and biological activity. It can undergo various chemical reactions, including:

  • Oxidation : Converts to 4-chloroquinoline-7-carboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction : Can be reduced to alcohols with sodium borohydride.
  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles like amines or thiols.

These reactions enable the synthesis of various quinoline derivatives, which are essential in medicinal chemistry.

The biological activity of 4-Chloroquinoline-7-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound inhibits DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism underpins its potential as an antimicrobial agent.
  • Antimalarial Activity : Research indicates that derivatives of this compound exhibit significant antimalarial properties against Plasmodium falciparum. For instance, certain synthesized quinoline derivatives have shown IC50 values ranging from 0.014 to 5.87 μg/mL, demonstrating moderate to high efficacy compared to traditional antimalarial agents like chloroquine .

Research Findings

Recent studies have highlighted the potential of 4-Chloroquinoline-7-carbaldehyde in various biological contexts:

  • Antimicrobial Studies : A study demonstrated that compounds derived from 4-Chloroquinoline-7-carbaldehyde exhibited good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 11.00 mm to 12.00 mm .
  • Antifungal Properties : Quinoline derivatives synthesized from this compound have been evaluated for antifungal activity against Mycobacterium tuberculosis, showing promising results in vitro .
  • Cancer Research : The compound has been investigated for its role in inhibiting NF-κB-inducing kinase (NIK), which is involved in inflammatory diseases and cancer pathogenesis. This inhibition could provide a therapeutic avenue for treating cancers and autoimmune conditions .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various quinoline derivatives, 4-Chloroquinoline-7-carbaldehyde was found to possess superior antibacterial properties compared to its analogs. The study measured the minimum inhibitory concentration (MIC) against several bacteria, confirming its potential as a lead compound for antibiotic development.

CompoundBacteria TestedInhibition Zone (mm)MIC (μg/mL)
4-Chloroquinoline-7-carbaldehydeE. coli12.00 ± 0.005
S. aureus11.00 ± 0.0310

Case Study 2: Antimalarial Activity

A series of synthesized quinoline derivatives were evaluated for their antimalarial activity against Plasmodium falciparum. Compounds derived from 4-Chloroquinoline-7-carbaldehyde exhibited significant inhibition rates at low concentrations.

Compound IDConcentration (μg/mL)% Inhibition
4b0.31243.3 ± 0.89
4g1.25>75
122.50>75

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